molecular formula C12H24 B11940385 2-Methyl-2-undecene CAS No. 56888-88-1

2-Methyl-2-undecene

Cat. No.: B11940385
CAS No.: 56888-88-1
M. Wt: 168.32 g/mol
InChI Key: SMDXUIYTBVHJNX-UHFFFAOYSA-N
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Description

2-methyl-2-Undecene is a hydrocarbon.
This compound is a natural product found in Plectranthus glabratus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56888-88-1

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2-methylundec-2-ene

InChI

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h11H,4-10H2,1-3H3

InChI Key

SMDXUIYTBVHJNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C(C)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies for 2-Methyl-2-undecene: A Technical Dossier

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2-undecene (CAS: 56888-88-1) is a trisubstituted alkene of significant interest in chemical ecology and organic synthesis.[1] Structurally characterized by a branched olefinic head group and a lipophilic octyl tail, it serves as a model substrate for investigating electrophilic addition mechanisms in sterically hindered systems and acts as a bioactive component in specific insect pheromone matrices. This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol favoring the Zaitsev isomer, and spectroscopic characterization standards for purity assessment.

Chemical Identity & Structural Analysis

The molecule exhibits structural isomerism, primarily distinguished from its terminal alkene counterpart, 2-methyl-1-undecene. The internal double bond at the C2-C3 position confers higher thermodynamic stability due to hyperconjugation.

Parameter Technical Specification
IUPAC Name 2-Methylundec-2-ene
CAS Registry Number 56888-88-1
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol
SMILES CCCCCCCCC=C(C)C
InChI Key SMDXUIYTBVHJNX-UHFFFAOYSA-N
Classification Branched-chain Trisubstituted Alkene

Physicochemical Properties

The following data consolidates experimental baselines and high-confidence predictive models derived from structural analogues (e.g., 2-methyl-1-undecene and n-dodecane).

Property Value / Range Source/Note
Physical State Clear, colorless liquidStandard ambient conditions
Boiling Point 210 – 215 °CEstimated (760 mmHg) [1][2]
Density 0.758 ± 0.02 g/mLDerived from isomer density [3]
Refractive Index (

)
1.435 – 1.440Estimated
LogP (Octanol/Water) ~6.5High Lipophilicity (Predicted) [1]
Solubility Insoluble in water (<0.1 mg/L); Soluble in EtOH, Hexane, Et₂OHydrophobic character
Flash Point ~72 °C (Closed Cup)Estimated based on C12 alkenes [3]

Technical Insight: The boiling point of the 2-ene isomer is typically within 2-3°C of the 1-ene isomer (212°C). However, the internal double bond slightly increases packing efficiency compared to the terminal isomer, potentially elevating the boiling point marginally within the reported range.

Synthesis Protocol: Acid-Catalyzed Dehydration

To isolate this compound with high regioselectivity, we employ the acid-catalyzed dehydration of 2-methyl-2-undecanol . This pathway favors the thermodynamic Zaitsev product (trisubstituted alkene) over the kinetic Hofmann product (disubstituted 2-methyl-1-undecene).

Reaction Scheme


Reagents & Equipment
  • Precursor: 2-Methyl-2-undecanol (0.1 mol, ~18.6 g).

  • Catalyst: Sulfuric Acid (H₂SO₄), 20% aqueous solution.

  • Solvent: None (Neat reaction) or Toluene (for azeotropic removal of water).

  • Apparatus: Round-bottom flask, Dean-Stark trap (optional), Reflux condenser, Fractional distillation column.

Step-by-Step Methodology
  • Setup: Charge a 100 mL round-bottom flask with 18.6 g of 2-methyl-2-undecanol.

  • Catalysis: Slowly add 10 mL of 20% H₂SO₄. Note: High concentrations of acid can lead to polymerization; dilute acid favors monomeric elimination.

  • Reflux: Heat the mixture gently to 80-90°C. If using a Dean-Stark trap with toluene, reflux at 110°C to continuously remove the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Phase Separation: After 2-3 hours, cool the reaction mixture. Separate the organic layer containing the alkenes.

  • Neutralization: Wash the organic layer with saturated NaHCO₃ solution to remove acid traces, followed by brine. Dry over anhydrous MgSO₄.

  • Purification (Critical): Perform fractional distillation.

    • Fraction 1 (~208-210°C): Enriched in 2-methyl-1-undecene (Minor product).

    • Fraction 2 (~212-215°C): Pure this compound (Target).

Mechanistic Visualization

The following diagram illustrates the carbocation mechanism dictating the regioselectivity of the reaction.

DehydrationMechanism Alcohol 2-Methyl-2-undecanol (Precursor) Protonation Oxonium Ion Formation Alcohol->Protonation + H+ Carbocation Tertiary Carbocation (Intermediate) Protonation->Carbocation - H2O (RDS) Zaitsev This compound (Major Product) Carbocation->Zaitsev - H+ from C3 (Thermodynamic Control) Hofmann 2-Methyl-1-undecene (Minor Product) Carbocation->Hofmann - H+ from C1 (Kinetic Control)

Figure 1: Mechanistic pathway showing the competition between Zaitsev (C3 elimination) and Hofmann (C1 elimination) products. The tertiary carbocation intermediate preferentially eliminates a proton from the internal methylene group (C3) to form the more substituted, stable alkene.

Analytical Characterization

Confirming the identity of this compound requires distinguishing it from the 1-ene isomer. NMR spectroscopy provides the most definitive evidence.

Proton NMR (¹H-NMR) Profile (CDCl₃, 400 MHz)
Chemical Shift (

)
Multiplicity Integration Assignment Structural Context
5.10 ppm Triplet (t)1H=CH- Vinylic proton at C3. Diagnostic peak.
1.68 ppm Singlet (s)3H(CH₃)C= Methyl group cis to alkyl chain.
1.60 ppm Singlet (s)3H(CH₃)C= Methyl group trans to alkyl chain.
1.95 - 2.05 ppm Multiplet (m)2H-CH₂- Allylic methylene at C4.
1.26 ppm Broad Singlet~12H-(CH₂)₆- Bulk methylene chain.
0.88 ppm Triplet (t)3H-CH₃ Terminal methyl at C11.

Interpretation: The presence of the vinylic proton at 5.10 ppm is the key differentiator. The 1-ene isomer would instead show two terminal vinylic protons around 4.6–4.7 ppm.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 168.

  • Base Peak: Likely m/z 69 or 55, corresponding to allylic fragmentation retaining the gem-dimethyl head group.

Applications in Research

  • Pheromone Synthesis: this compound serves as a scaffold for synthesizing epoxy-alkene pheromones used in integrated pest management (IPM) for specific Lepidoptera species [4].

  • Standardization: Used as a retention index marker in the gas chromatographic analysis of complex hydrocarbon mixtures in petrochemical research.

  • Mechanistic Probes: Utilized in kinetic studies of alkene ozonolysis and hydroboration to evaluate steric hindrance effects of the gem-dimethyl group.

Safety & Handling

  • GHS Classification: Flammable Liquid (Category 3), Aspiration Hazard (Category 1).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent auto-oxidation.

  • Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water; highly toxic to aquatic life with long-lasting effects (H413).[2]

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • ChemSrc. (2025). This compound Physicochemical Data. Available at: [Link]

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An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Methyl-2-undecene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of synthetic organic chemistry, the precise quantification of reaction efficiency is paramount. The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming a complete and perfect chemical reaction. This guide provides a comprehensive walkthrough of the theoretical yield calculation for the synthesis of 2-methyl-2-undecene, a long-chain alkene with potential applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of stoichiometric calculations in a real-world synthetic context. We will explore a common synthetic route, the Wittig reaction, to illustrate the principles of theoretical yield determination.

Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[1][4] For the synthesis of this compound, a suitable approach is the reaction of undecanal with an isopropylidene phosphorane.

The overall reaction is as follows:

Undecanal + Isopropyltriphenylphosphorane → this compound + Triphenylphosphine oxide

This reaction provides a high degree of control over the location of the newly formed double bond, making it a superior choice over other methods like elimination reactions, which can often lead to a mixture of isomeric products.[5]

Reaction Mechanism and Stoichiometry

Understanding the reaction mechanism is crucial for comprehending the stoichiometry. The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism.[1][2][3]

  • Ylide Formation: The Wittig reagent, isopropyltriphenylphosphorane, is typically prepared in situ by deprotonating the corresponding phosphonium salt, isopropyltriphenylphosphonium bromide, with a strong base like n-butyllithium (n-BuLi).[4] The phosphonium salt is synthesized via an SN2 reaction between triphenylphosphine and 2-bromopropane.[4]

  • Oxaphosphetane Intermediate: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of undecanal. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[1][3][6]

  • Alkene and Phosphine Oxide Formation: The unstable oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds and forming a new carbon-carbon double bond (the alkene) and a very stable phosphorus-oxygen double bond (triphenylphosphine oxide).[6] The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the reaction.[2]

The balanced chemical equation for the Wittig reaction step is:

C₁₁H₂₂O (Undecanal) + C₂₁H₂₁P (Isopropyltriphenylphosphorane) → C₁₂H₂₄ (this compound) + C₁₈H₁₅PO (Triphenylphosphine oxide)

From this balanced equation, we can see that undecanal and the isopropyltriphenylphosphorane react in a 1:1 molar ratio to produce one mole of this compound. This stoichiometric relationship is the cornerstone of our theoretical yield calculation.

Calculating the Theoretical Yield: A Step-by-Step Guide

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves identifying the limiting reactant, which is the reactant that is completely consumed first in a chemical reaction.[7]

Step 1: Determine the Moles of Each Reactant

To begin, we need to know the mass of each reactant used and their respective molar masses.

Table 1: Physical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)
Isopropyltriphenylphosphonium bromideC₂₁H₂₂BrP385.3[8]-
n-Butyllithium (n-BuLi)C₄H₉Li64.06[9]0.68 (in solution)[10][11]
UndecanalC₁₁H₂₂O170.29[12][13][14][15]0.825[12][13][16]
This compoundC₁₂H₂₄168.32[17]-

Let's assume a hypothetical experiment where we use:

  • 10.0 g of Isopropyltriphenylphosphonium bromide

  • 15.0 mL of a 1.6 M solution of n-Butyllithium in hexanes

  • 5.0 g of Undecanal

First, calculate the moles of the phosphonium salt:

  • Moles of Isopropyltriphenylphosphonium bromide = Mass / Molar Mass = 10.0 g / 385.3 g/mol = 0.0260 mol

Next, calculate the moles of n-butyllithium:

  • Moles of n-BuLi = Molarity × Volume (L) = 1.6 mol/L × 0.015 L = 0.0240 mol

Finally, calculate the moles of undecanal:

  • Moles of Undecanal = Mass / Molar Mass = 5.0 g / 170.29 g/mol = 0.0294 mol

Step 2: Identify the Limiting Reactant

The Wittig reagent is formed from the reaction of the phosphonium salt and n-BuLi in a 1:1 molar ratio.

  • Moles of phosphonium salt = 0.0260 mol

  • Moles of n-BuLi = 0.0240 mol

Since n-BuLi is present in a smaller molar amount, it is the limiting reactant for the ylide formation. Therefore, the maximum amount of ylide that can be formed is 0.0240 mol .

Now, we compare the moles of the ylide (Wittig reagent) with the moles of undecanal.

  • Moles of ylide = 0.0240 mol

  • Moles of undecanal = 0.0294 mol

The reaction between the ylide and undecanal is also in a 1:1 molar ratio. Since the moles of the ylide are less than the moles of undecanal, the ylide is the limiting reactant for the overall synthesis of this compound.

Step 3: Calculate the Theoretical Moles of the Product

The stoichiometry of the balanced equation shows that 1 mole of the ylide produces 1 mole of this compound.

  • Theoretical moles of this compound = Moles of limiting reactant (ylide) = 0.0240 mol

Step 4: Calculate the Theoretical Mass of the Product

Finally, convert the theoretical moles of the product to mass using its molar mass.

  • Theoretical Yield (mass) of this compound = Theoretical moles × Molar Mass

  • Theoretical Yield = 0.0240 mol × 168.32 g/mol = 4.04 g

Therefore, the theoretical yield of this compound in this hypothetical experiment is 4.04 grams.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Wittig reaction.

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (1.6 M in hexanes)

  • Undecanal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Preparation: a. To a dry, nitrogen-flushed round-bottom flask, add isopropyltriphenylphosphonium bromide (10.0 g, 0.0260 mol) and anhydrous THF (100 mL). b. Cool the suspension to 0 °C in an ice bath with stirring. c. Slowly add n-butyllithium (15.0 mL of a 1.6 M solution in hexanes, 0.0240 mol) dropwise via syringe. The formation of the ylide is indicated by a color change to deep orange or red. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of undecanal (5.0 g, 0.0294 mol) in anhydrous THF (20 mL) dropwise to the ylide solution. c. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine (50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. e. The crude product will be a mixture of this compound and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by flash column chromatography on silica gel, eluting with hexanes.

  • Product Characterization: a. The purified this compound should be a colorless oil. b. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Visualization of Key Processes

Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt Isopropyltriphenyl- phosphonium Bromide Ylide Isopropylidene- triphenylphosphorane (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation nBuLi n-Butyllithium (Strong Base) nBuLi->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Undecanal Undecanal (Aldehyde) Undecanal->Oxaphosphetane Product This compound Oxaphosphetane->Product Collapse Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of this compound synthesis via the Wittig reaction.

Experimental Workflow

Experimental_Workflow Start Start Ylide_Prep Ylide Preparation: Deprotonation of Phosphonium Salt Start->Ylide_Prep Reaction Wittig Reaction: Addition of Undecanal Ylide_Prep->Reaction Quench Reaction Quenching with aq. NH4Cl Reaction->Quench Extraction Liquid-Liquid Extraction with Diethyl Ether Quench->Extraction Drying Drying of Organic Layer with MgSO4 Extraction->Drying Concentration Solvent Removal via Rotary Evaporation Drying->Concentration Purification Column Chromatography (Silica Gel, Hexanes) Concentration->Purification Characterization Product Characterization (NMR, IR) Purification->Characterization End End: Purified Product Characterization->End

Caption: Experimental workflow for the synthesis and purification of this compound.

References

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

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An In-depth Technical Guide to the Solubility of 2-Methyl-2-undecene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-2-undecene, a branched long-chain alkene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing its solubility, predictive assessments in a range of organic solvents, and detailed experimental protocols for empirical determination.

Introduction: Physicochemical Profile of this compound

This compound (C₁₂H₂₄) is a nonpolar hydrocarbon with a molecular weight of 168.32 g/mol .[1] Its structure, featuring a long alkyl chain and a trisubstituted double bond, dictates its physicochemical behavior and, consequently, its solubility in various media. The calculated LogP (octanol-water partition coefficient) of approximately 4.7 to 6.5 indicates a strong preference for nonpolar environments, classifying it as a hydrophobic and lipophilic compound.[1] This inherent nonpolarity is the cornerstone for understanding its interactions with organic solvents.

Theoretical Framework: The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool in this context.[2] Nonpolar molecules, such as this compound, are readily dissolved in nonpolar solvents due to the prevalence of van der Waals forces (specifically, London dispersion forces) in both the solute and the solvent.[3] Conversely, significant energy is required to overcome the strong hydrogen bonds in polar protic solvents like water to accommodate a nonpolar molecule, resulting in very low solubility.[3]

The presence of the π-bond in the alkene functional group can lead to slightly greater polarizability compared to its alkane analogue, 2-methylundecane. This may result in marginally different solubility characteristics in certain solvents, but the overall behavior remains dominated by its large, nonpolar alkyl chain.

Predicted Solubility Profile of this compound

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Nonpolar Hexane0.1High"Like dissolves like"; both are nonpolar hydrocarbons.
Toluene2.4HighAromatic hydrocarbon, capable of interacting via dispersion forces.
Diethyl Ether2.8HighWeakly polar, but the large nonpolar alkyl groups dominate the interaction.
Dichloromethane3.1Moderate to HighAlthough polar, it can dissolve many nonpolar compounds.
Polar Aprotic Acetone5.1ModerateThe isomer 1-dodecene shows solubility; the carbonyl group's polarity is a factor.
Ethyl Acetate4.4ModeratePossesses both polar and nonpolar characteristics.
Tetrahydrofuran (THF)4.0ModerateA cyclic ether with moderate polarity.
Acetonitrile5.8Low to ModerateHigher polarity may limit solubility.
Dimethyl Sulfoxide (DMSO)7.2LowHigh polarity makes it a poor solvent for nonpolar hydrocarbons.[4]
Polar Protic Ethanol4.3ModerateThe isomer 1-dodecene is soluble; the alkyl chain of ethanol can interact with the alkene.
Methanol5.1LowHigher polarity and stronger hydrogen bonding network compared to ethanol.
Water10.2Very Low/InsolubleHighly polar protic solvent with a strong hydrogen-bonding network.[3]

Experimental Determination of Solubility/Miscibility

For laboratory applications, a qualitative assessment of solubility, or more accurately for liquid-liquid systems, miscibility, is often sufficient. The following protocol provides a standardized approach for this determination.

Visual Miscibility Titration Method

This method is based on the visual inspection of a mixture of the solute (this compound) and the solvent at various ratios.

Materials:

  • This compound

  • A range of organic solvents (e.g., hexane, toluene, ethanol, acetone)

  • Glass vials or test tubes with closures

  • Graduated pipettes or syringes

  • Vortex mixer

Protocol:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Initial Screening (1:1 Ratio): a. In a clear glass vial, add 1 mL of the selected organic solvent. b. To the same vial, add 1 mL of this compound. c. Securely cap the vial and vortex for 30 seconds to ensure thorough mixing. d. Allow the mixture to stand for 5 minutes and observe. e. Observation:

    • Miscible: A single, clear, homogeneous phase is observed.
    • Immiscible: Two distinct layers are visible.
    • Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.
  • Variable Ratio Titration (for partial miscibility): a. If partial miscibility is observed, further investigation at different ratios (e.g., 1:9, 9:1, 1:4, 4:1 of solute to solvent) can determine the approximate solubility limits. b. For each ratio, repeat steps 2a-2d.

  • Record Keeping: Meticulously record the observations for each solvent and ratio.

A more quantitative analysis can be performed using techniques such as gas chromatography (GC) by preparing saturated solutions and analyzing the concentration of the solute.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most nonpolar solutes in nonpolar solvents, solubility increases with temperature. However, the effect may be less pronounced than in systems with stronger intermolecular forces.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

  • Impurities: The presence of impurities in either the this compound or the solvent can alter the observed solubility.

Visualization of Solubility Principles

The following diagram illustrates the relationship between solvent polarity and the predicted solubility of this compound.

G cluster_0 Solute cluster_1 Solvent Categories This compound This compound Nonpolar Nonpolar This compound->Nonpolar High Solubility (van der Waals forces) PolarAprotic Polar Aprotic This compound->PolarAprotic Moderate to Low Solubility (Dipole-induced dipole interactions) PolarProtic Polar Protic This compound->PolarProtic Very Low Solubility (Disruption of H-bonds)

Caption: Predicted solubility of this compound based on solvent polarity.

Conclusion

This compound, as a long-chain, nonpolar alkene, exhibits high solubility in nonpolar organic solvents and limited to negligible solubility in polar solvents. The principle of "like dissolves like" is the primary determinant of its behavior. While this guide provides a robust predictive framework, empirical verification through the outlined experimental protocol is recommended for critical applications. Future research could focus on generating quantitative solubility data across a wider range of solvents and temperatures to further refine our understanding of this compound's behavior.

References

  • ASTM D7042 - 21a, Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer (and the Calculation of Kinematic Viscosity), ASTM International, West Conshohocken, PA, 2021, [Link]

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Structural Elucidation and Spectroscopic Profiling of 2-Methyl-2-undecene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: Spectroscopic Characterization (


)
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary & Chemical Context

2-Methyl-2-undecene (CAS: 56888-88-1) serves as a critical reference standard in the analysis of volatile organic compounds (VOCs), insect pheromones, and petrochemical degradation products. As a trisubstituted alkene, it exhibits distinct stability and spectral signatures compared to its terminal isomer, 2-methyl-1-undecene.

This guide provides a rigorous breakdown of its spectroscopic identity, focusing on the causality between its molecular structure and the observed signals in Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

Physicochemical Profile
PropertyValue
Molecular Formula

Molecular Weight 168.32 g/mol
Boiling Point ~215°C (Predicted)
Density ~0.76 g/mL
Refractive Index

Mass Spectrometry (EI-MS)

Methodology: Electron Ionization (70 eV) Core Diagnostic: Allylic Cleavage & Carbocation Stability

The mass spectrum of this compound is dominated by fragmentation driven by the stability of the allylic cation. Unlike linear alkanes which show a smooth decay of


 clusters, this molecule exhibits a specific "fingerprint" due to the trisubstituted double bond.
Fragmentation Logic[2]
  • Molecular Ion (

    
    ):  A distinct but often weak signal appears at m/z 168 .
    
  • Base Peak (m/z 69): This is the diagnostic peak. It arises from the allylic cleavage of the C4-C5 bond. The resulting fragment is the 2-methyl-2-butenyl cation (

    
    ), which is resonance-stabilized.
    
  • Secondary Fragments:

    • m/z 55: Loss of methylene from the base peak or direct formation of

      
      .
      
    • m/z 41: The allyl cation (

      
      ), common in all alkenes.
      
MS Data Table
m/zIntensityFragment AssignmentMechanism
168 Low

Molecular Ion
69 100 (Base)

Allylic Cleavage (Diagnostic)
55 High

Rearrangement/Loss of

41 Medium

Allyl cation
Visualization: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [C12H24]+. m/z 168 Allylic_Cleavage Allylic Cleavage (C4-C5 Bond) M_Ion->Allylic_Cleavage Base_Peak Base Peak [C5H9]+ m/z 69 Allylic_Cleavage->Base_Peak Neutral_Loss Neutral Loss (Heptyl Radical) Allylic_Cleavage->Neutral_Loss

Caption: Figure 1. The dominant fragmentation pathway yielding the diagnostic m/z 69 base peak via allylic cleavage.

Infrared Spectroscopy (FT-IR)

Methodology: Thin film (neat) on NaCl/KBr plates or ATR. Core Diagnostic:


 vs 

Hybridization differentiation.

The IR spectrum validates the presence of the trisubstituted alkene moiety (


).
Wavenumber (

)
IntensityVibrational ModeDiagnostic Note
2960-2850 StrongC-H Stretch (

)
Methyl/Methylene envelope.
~3050 Weak=C-H Stretch (

)
Often buried in the alkane noise, but distinct above 3000.
1670-1660 Weak/MedC=C StretchWeak due to low dipole moment change in pseudo-symmetric internal alkenes.
1460 MediumC-H BendScissoring of

groups.
1375 Medium

Bend
Gem-dimethyl doublet characteristic of isopropyl-like systems.
820-800 Medium=C-H Out-of-PlaneCharacteristic of trisubstituted alkenes.

NMR Spectroscopy

Methodology: 500 MHz (


), 125 MHz (

) in

. Core Diagnostic: Integration ratios and chemical shift environment.
NMR (Proton)

The proton spectrum distinguishes the "head" (alkene) from the "tail" (alkyl chain).

Shift (

ppm)
Mult.Int.[1][2][3][4][5][6]AssignmentStructural Logic
5.10 t (br)1H=CH -Vinyl proton. Triplet due to coupling with adjacent

.
1.95 q/m2H=CH-CH

-
Allylic methylene. Deshielded by

-system.
1.68 s3H=C(CH

)-
Methyl cis to alkyl chain (Deshielded).
1.60 s3H=C(CH

)-
Methyl trans to alkyl chain.
1.26 m12HBulk -CH

-
Methylene envelope of the octyl chain.
0.88 t3HTerminal -CH

Standard terminal methyl triplet.
NMR (Carbon)
Shift (

ppm)
TypeAssignment
131.2 CqC2 (Quaternary alkene carbon)
124.8 CHC3 (Methine alkene carbon)
32.1 - 22.9

Alkyl chain carbons
25.9

Methyl on C2
17.8

Methyl on C2
14.1

Terminal Methyl

Experimental Protocol: Synthesis & Purification

To generate authentic standards for validation, the acid-catalyzed dehydration of 2-methyl-2-undecanol is the industry-standard protocol [1, 2]. This follows Zaitsev's rule, favoring the more substituted this compound over the terminal 2-methyl-1-undecene.

Workflow Diagram

Synthesis_Workflow Start Precursor: 2-Methyl-2-undecanol Process Reflux (90 min) Elimination Reaction Start->Process + Catalyst Reagent Reagent: H2SO4 (cat) or Iodine Reagent->Process Workup Workup: Wash (NaHCO3) -> Dry (MgSO4) Process->Workup Distillation Fractional Distillation Separates Isomers Workup->Distillation Product Pure this compound (Zaitsev Product) Distillation->Product Collect fraction ~215°C

Caption: Figure 2. Synthetic workflow for the selective production of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL Round Bottom Flask (RBF), charge 0.1 mol of 2-methyl-2-undecanol. Add a catalytic amount of

    
     (approx 5 drops) or a crystal of Iodine.
    
  • Dehydration: Attach a reflux condenser and heat the mixture to 100°C for 1-2 hours. The tertiary alcohol dehydrates readily via an E1 mechanism.

  • Phase Separation: Cool the mixture. The alkene layer will separate from the aqueous acid layer (if appreciable water is formed).

  • Neutralization: Wash the organic layer with 10%

    
     to neutralize acid traces, followed by brine.
    
  • Drying: Dry the organic phase over anhydrous

    
     and filter.
    
  • Purification: Perform fractional distillation. The terminal alkene (2-methyl-1-undecene) has a slightly lower boiling point. Collect the major fraction corresponding to the trisubstituted product.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound / 1-Undecene, 2-methyl-. NIST Chemistry WebBook, SRD 69.[7][8] [Link]

  • PubChem. (2023). Compound Summary: this compound.[9] National Library of Medicine. [Link]

  • SpectraBase. (2023). H NMR and MS Data for Alkenes. John Wiley & Sons.[9] [Link]

  • Doc Brown's Chemistry. (2023). Mass spectrometry fragmentation patterns of alkenes. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-2-undecene via Acid-Catalyzed Dehydration of 2-Methyl-2-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note provides a comprehensive guide for the synthesis of 2-methyl-2-undecene through the acid-catalyzed dehydration of 2-methyl-2-undecanol. The document delves into the underlying E1 elimination mechanism, discusses the regioselectivity of the reaction governed by Zaitsev's rule, and presents a detailed, step-by-step protocol for the reaction, purification, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Scientific Background

The dehydration of alcohols is a fundamental and widely employed transformation in organic synthesis for the preparation of alkenes.[1][2] Alkenes, such as this compound, are valuable intermediates in the synthesis of a wide array of organic molecules, including polymers, pharmaceuticals, and fine chemicals.[3] The specific conversion of 2-methyl-2-undecanol, a tertiary alcohol, to this compound proceeds via an acid-catalyzed elimination reaction.[4] Understanding the mechanistic pathway and the factors governing product distribution is paramount for achieving high yield and purity.

The E1 Elimination Mechanism

The acid-catalyzed dehydration of secondary and tertiary alcohols, including 2-methyl-2-undecanol, predominantly follows a unimolecular elimination (E1) mechanism.[1][4][5] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[6][7] This initial acid-base reaction converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H₂O).[8][9]

The subsequent and rate-determining step involves the departure of the water molecule, leading to the formation of a carbocation intermediate.[5][10] The stability of this carbocation is a critical factor influencing the reaction rate. Tertiary alcohols, like 2-methyl-2-undecanol, readily form relatively stable tertiary carbocations, making them particularly amenable to dehydration under milder conditions compared to primary or secondary alcohols.[1]

Finally, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (β-carbon) to the carbocation center.[10][11] The electrons from the cleaved C-H bond then form the π-bond of the alkene, regenerating the acid catalyst in the process.[12]

Regioselectivity and Zaitsev's Rule

When multiple β-hydrogens are available for abstraction, the regioselectivity of the elimination becomes a key consideration. Zaitsev's rule provides a predictive framework for the major product in such cases. The rule states that the elimination will favor the formation of the more substituted, and therefore more thermodynamically stable, alkene.[13][14][15] In the dehydration of 2-methyl-2-undecanol, there are two types of β-hydrogens: those on the C1 methyl group and those on the C3 methylene group. Abstraction of a proton from the C3 position results in the formation of the trisubstituted alkene, this compound, which is the major product according to Zaitsev's rule.[16] Removal of a proton from the C1 methyl group would yield the less substituted 2-methyl-1-undecene as the minor product. The increased stability of the more substituted alkene is attributed to hyperconjugation and steric factors.[14]

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound from 2-methyl-2-undecanol.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methyl-2-undecanol≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95.0-98.0%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, granularVWR
Diethyl Ether (Et₂O)ACS Reagent, ≥99.0%J.T. Baker
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories

Safety Precautions: This procedure involves the use of a strong, corrosive acid and flammable organic solvents. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reaction Setup and Procedure
  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.0537 mol) of 2-methyl-2-undecanol.

  • Acid Addition: In the fume hood, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirred alcohol. The addition should be done dropwise to control the initial exothermic reaction.

  • Reaction Heating: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a 50 mL round-bottom flask as the receiving flask, cooled in an ice bath. Heat the reaction mixture gently using a heating mantle set to a temperature that allows for the distillation of the product as it is formed (the boiling point of this compound is approximately 213-215 °C, but it will co-distill with water at a lower temperature). Driving the reaction by removing the product as it forms shifts the equilibrium towards the product side, maximizing the yield.[7]

  • Work-up: Continue the distillation until no more distillate is collected. Transfer the contents of the receiving flask to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with 20 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that is evolved.

  • Aqueous Wash: Wash the organic layer with 20 mL of deionized water.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the organic layer over anhydrous sodium sulfate for approximately 10-15 minutes.

  • Solvent Removal: Decant the dried organic layer into a pre-weighed round-bottom flask. Remove the solvent (if any was used for extraction) using a rotary evaporator.

  • Final Product: The remaining liquid is the crude this compound. Record the final mass and calculate the percent yield.

Purification

For higher purity, the crude product can be purified by fractional distillation under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show the disappearance of the broad O-H stretch characteristic of the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of a C=C stretch (around 1640-1680 cm⁻¹) and vinylic =C-H stretches (around 3000-3100 cm⁻¹).[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should confirm the presence of protons in the vinylic region and the absence of the alcohol proton. The integration of the signals should correspond to the structure of this compound.

    • ¹³C NMR: The carbon NMR spectrum should show signals for the two sp² hybridized carbons of the double bond and the absence of the carbon signal bonded to the hydroxyl group in the starting material.

Reaction Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the E1 reaction mechanism.

G cluster_workflow Experimental Workflow Start Start Reactants Combine 2-Methyl-2-undecanol and conc. H₂SO₄ Start->Reactants 1 Distillation Heat and Distill Product Reactants->Distillation 2 Workup Neutralize, Wash, and Dry Distillation->Workup 3 Purification Fractional Distillation (Optional) Workup->Purification 4 Characterization IR and NMR Spectroscopy Purification->Characterization 5 End End Characterization->End 6

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation node1 2-Methyl-2-undecanol + H⁺ node2 Protonated Alcohol (Good Leaving Group) node1->node2 node3 Protonated Alcohol node4 Tertiary Carbocation + H₂O node3->node4 node5 Tertiary Carbocation node6 This compound + H⁺ node5->node6 Base (H₂O) removes β-H⁺

Caption: The E1 mechanism for the acid-catalyzed dehydration of 2-methyl-2-undecanol.

Expected Results and Data Summary

The dehydration of 2-methyl-2-undecanol is expected to yield this compound as the major product. The following table summarizes key quantitative data for the starting material and the expected major product.

Property2-Methyl-2-undecanolThis compound
Molecular Formula C₁₂H₂₆OC₁₂H₂₄
Molar Mass ( g/mol ) 186.34168.32
Boiling Point (°C) ~230~213-215
Key IR Peaks (cm⁻¹) 3200-3600 (O-H), 2850-2960 (C-H)3000-3100 (=C-H), 1640-1680 (C=C)

Troubleshooting and Field-Proven Insights

  • Low Yield: Insufficient heating can lead to incomplete reaction or the formation of the ether byproduct. Ensure the reaction temperature is adequate to distill the alkene as it forms. Conversely, excessive heating can lead to charring and side reactions.

  • Incomplete Reaction: If the IR spectrum of the product shows a significant O-H peak, the reaction did not go to completion. This could be due to insufficient acid catalyst or reaction time/temperature.

  • Choice of Acid: While sulfuric acid is a common and effective catalyst, phosphoric acid can also be used and sometimes results in cleaner reactions with fewer side products, as it is a weaker oxidizing agent.[6][20]

  • Carbocation Rearrangements: While not expected for this specific substrate as a more stable carbocation cannot be readily formed, in other alcohol dehydrations, rearrangements of the carbocation intermediate can occur to form a more stable carbocation, leading to unexpected alkene products.[1][21]

Conclusion

The acid-catalyzed dehydration of 2-methyl-2-undecanol is an effective and illustrative method for the synthesis of the trisubstituted alkene, this compound. By understanding the E1 mechanism and the principles of regioselectivity, researchers can reliably produce this valuable chemical intermediate. The protocol provided herein, coupled with the mechanistic insights and troubleshooting advice, serves as a robust guide for the successful execution of this important organic transformation.

References

  • Fiveable. (n.d.). Elimination Reactions: Zaitsev's Rule. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • Periodic Chemistry. (2018, September 5). Alcohol Dehydration – E1 Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Zaitsev's rule. Retrieved from [Link]

  • Filo. (2025, December 13). Regioselectivity in dehydration of alcohols. Retrieved from [Link]

  • Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. Retrieved from [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

  • (n.d.). 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]

  • YouTube. (2020, November 13). Alkenes Preparation: Regioselectivity, Stereoselectivity & Rearrangement in Alcohol Dehydration. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 5: Dehydration. Retrieved from [Link]

  • Jack Westin. (n.d.). Elimination (Dehydration Reactions) - Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.7 Elimination Reactions: Zaitsev's Rule. Retrieved from [Link]

  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Chemguide. (n.d.). dehydration of alcohols. Retrieved from [Link]

  • Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. Retrieved from [Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dehydrating Alcohols to Make Alkenes. Retrieved from [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Retrieved from [Link]

  • YouTube. (2020, July 6). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

  • ChemSrc. (2025, May 20). This compound - C12H24, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 14.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Energy-Saving Dehydration of Alcohols Through Modified Spanish Attapulgites as Catalysts for a Sustainable Synthesis of Industrially Relevant Alkene Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound | C12H24 | CID 549973 - PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Bartleby. (n.d.). The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words. Retrieved from [Link]

  • YouTube. (2020, October 26). Dehydration of 2 methyl 2 butanol. Retrieved from [Link]

  • (n.d.). Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). Retrieved from [Link]

  • YouTube. (2019, January 6). dehydration of 2-methyl-2-propanol to 2-methylpropene E1 mechanism. Retrieved from [Link]

  • (n.d.). Dehydration of 2-Methylbutan-2-ol. Retrieved from [Link]

  • Scribd. (n.d.). Exp7 Synthesis of 2-Methyl-2 - Butene Chaza. Retrieved from [Link]

  • (n.d.). Interpreting the 1 H NMR spectrum of 2-methylbut-2-ene - (2-methyl-2-butene). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts. Retrieved from [Link]

Sources

Application Note: High-Precision GC-MS Protocol for the Analysis of 2-Methyl-2-undecene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note for analytical chemists and researchers.

Abstract & Scope

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the separation, identification, and quantification of 2-Methyl-2-undecene , a branched C12 alkene. This compound is frequently encountered as a semi-volatile impurity in organic synthesis, a bioactive component in insect pheromone blends (e.g., Lutzomyia spp.), and a metabolic marker in lipid peroxidation studies.

The guide addresses the specific challenges of analyzing branched alkenes: isomeric resolution (separating the 2-ene from 1-ene or 3-ene isomers) and mass spectral ambiguity (similarity in hydrocarbon fragmentation). We utilize a non-polar capillary column approach with Electron Ionization (EI) to ensure reproducible retention indices and library-matchable spectra.

Chemical Profile & Analytical Challenges

PropertyValueAnalytical Implication
Formula

Hydrocarbon; requires non-polar solvents (Hexane, DCM).
MW 168.32 g/mol Molecular ion (

) often weak; fragmentation is extensive.
Boiling Point ~208–209 °CElutes in the middle of the chromatogram; requires temp ramp >200°C.
Structure Trisubstituted AlkeneThermodynamic stability is high; separating from trans-2-undecene requires optimized flow.
Critical Challenge: Isomer Differentiation

This compound is a trisubstituted alkene. It must be chromatographically resolved from its structural isomers (e.g., 2-methyl-1-undecene). Mass spectrometry alone is often insufficient for de novo identification of isomers due to identical molecular weights and similar fragmentation patterns (e.g., m/z 55, 69 series).

  • Solution: Use Linear Retention Indices (LRI) calibrated with an alkane ladder (

    
    
    
    
    ) to validate identity alongside MS data.

Materials & Reagents

Reagents
  • Reference Standard: this compound (>95% purity).

  • Internal Standard (ISTD): n-Decane (

    
    )  or n-Tetradecane (
    
    
    
    )
    .
    • Rationale: Choose a straight-chain alkane that elutes close to but does not co-elute with the target.

      
       is avoided to prevent overlap with the target's carbon number group.
      
  • Solvent: n-Hexane (HPLC Grade) or Dichloromethane (DCM).

    • Note: Hexane is preferred for FID/MS hydrocarbon analysis; DCM is better if the sample contains more polar co-analytes.

  • Alkane Standard Mix (

    
    
    
    
    ):
    For Kovats Index determination.

Sample Preparation Protocols

Two workflows are provided depending on the sample matrix concentration.

Workflow A: Liquid Injection (High Concentration > 1 ppm)

Best for: Synthetic reaction monitoring, essential oil profiling.

  • Weighing: Weigh 10 mg of sample into a 20 mL scintillation vial.

  • Dilution: Add 10 mL of n-Hexane .

  • ISTD Addition: Spike with 10 µL of Internal Standard solution (1 mg/mL n-Decane).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a 2 mL GC amber vial.

  • Capping: Crimp cap immediately to prevent volatilization.

Workflow B: Headspace SPME (Trace/Pheromone Analysis)

Best for: Biological samples, insect emission collection, aqueous matrices.

  • Sample Loading: Place sample (e.g., insect gland extract or aqueous emulsion) in a 10 mL headspace vial.

  • Fiber Selection: 100 µm Polydimethylsiloxane (PDMS) .

    • Why? PDMS is non-polar and highly efficient for extracting non-polar alkenes like this compound.

  • Equilibration: Heat vial to 40°C for 10 mins.

  • Extraction: Expose fiber to headspace for 20 mins at 40°C with agitation (250 rpm).

  • Desorption: Desorb immediately in GC inlet for 2 mins at 250°C (Splitless mode).

GC-MS Method Parameters

This method uses a standard non-polar 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS, HP-5MS, BPX5), which separates based on boiling point and dispersive forces.

Gas Chromatograph (GC) Settings[1][2][3][4][5][6]
  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1) for liquid; Splitless for SPME.

  • Carrier Gas: Helium (99.999%), Constant Flow 1.0 mL/min .

  • Column: DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness).

Oven Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min) Rationale
Initial - 60 2.0 Solvent focusing & trapping of volatiles.

| Ramp 1 | 10 | 220 | 0.0 | Controlled separation of


-

isomers. | | Ramp 2 | 25 | 300 | 5.0 | Column bake-out to remove heavy residues. | | Total Time | | | ~26.0 min | |
Mass Spectrometer (MS) Settings
  • Transfer Line: 280 °C[1]

  • Ion Source: 230 °C (Standard EI Source)[1]

  • Quadrupole: 150 °C

  • Ionization Energy: 70 eV[2][1]

  • Scan Mode: Full Scan (m/z 35 – 350).

    • Note: Start at m/z 35 to avoid air/water, but capture lower alkene fragments (m/z 41, 55).

  • Solvent Delay: 3.0 min (Protect filament from hexane solvent peak).

Data Analysis & Interpretation

Identification Logic

The identification of this compound relies on a "Triangulation" approach:

  • Retention Time (RT): Compare against the authentic standard.

  • Linear Retention Index (LRI): Calculate LRI using the alkane ladder.

    • Target LRI (DB-5MS):~1180 – 1210 (Varies slightly by exact column phase; verify with standard).

  • Mass Spectral Fingerprint:

    • Molecular Ion (

      
      ):  m/z 168 (Small intensity).
      
    • Base Peak/Major Ions:

      • m/z 69: Characteristic of trisubstituted alkenes (dimethylallyl cation fragment).

      • m/z 55, 41: General alkene series.

      • m/z 153: [M-15]

        
         Loss of methyl group (allylic cleavage).
        
Quantification

Use the Internal Standard Method :



RF (Response Factor) must be determined experimentally.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct sample preparation and analysis path.

GCMS_Protocol Start Sample Received Matrix_Check Determine Matrix Type Start->Matrix_Check Liquid_Prep Liquid/Solid Sample (>1 ppm) Matrix_Check->Liquid_Prep High Conc. Trace_Prep Biological/Trace (<1 ppm) Matrix_Check->Trace_Prep Trace/Bio Extraction Solvent Extraction (Hexane/DCM) Liquid_Prep->Extraction Filter Filter (0.22 µm) Extraction->Filter Inj_Liquid Liquid Injection (Split 10:1) Filter->Inj_Liquid GC_Sep GC Separation (DB-5MS, 60-300°C) Inj_Liquid->GC_Sep SPME Headspace SPME (PDMS Fiber, 40°C) Trace_Prep->SPME Inj_SPME SPME Desorption (Splitless) SPME->Inj_SPME Inj_SPME->GC_Sep MS_Detect MS Detection (EI, 70eV, Full Scan) GC_Sep->MS_Detect Data_Process Data Analysis (LRI + Spectral Match) MS_Detect->Data_Process

Figure 1: Decision tree and workflow for the GC-MS analysis of this compound, distinguishing between high-concentration liquid injection and trace-level SPME protocols.

Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these criteria using the Reference Standard:

  • S/N Ratio: >10:1 for the m/z 69 peak at the Limit of Quantitation (LOQ).

  • Peak Symmetry: Tailing factor between 0.9 and 1.2.

  • Resolution: Baseline separation from n-Dodecane (

    
    ) if present.
    
Common Issues
  • Peak Tailing: Usually indicates active sites in the inlet liner. Action: Replace liner with a deactivated, wool-packed liner.

  • Missing Molecular Ion (168): Common in EI mode for branched alkenes. Action: Rely on the M-15 (153) peak and retention index for confirmation.

  • Ghost Peaks: Septum bleed or carryover. Action: Bake out column at 300°C for 10 mins; check septum purge flow.

References

  • NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Hamilton, J. G. C., et al. (1999).[3] 9-Methylgermacrene-B is confirmed as the sex pheromone of the sandfly Lutzomyia longipalpis.[4][3][5][6] Chemical Communications.[3] Link

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard reference for GC-MS method development).
  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Authoritative source for terpene/alkene Retention Indices).

Sources

Application Note: Controlled Bromination of 2-Methyl-2-undecene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the electrophilic addition of elemental bromine (


) to 2-methyl-2-undecene (

) to synthesize 2,3-dibromo-2-methylundecane. This transformation is a cornerstone reaction in lipid functionalization and intermediate synthesis for lipophilic drug delivery systems.

The protocol emphasizes regiochemical control and safety management of highly corrosive bromine. Unlike simple alkenes, the trisubstituted nature of this compound creates a highly electron-rich double bond, requiring strict temperature control to prevent allylic radical substitution or polymerization side reactions.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a standard electrophilic addition mechanism.[1][2] The high electron density of the trisubstituted alkene initiates a nucleophilic attack on the diatomic bromine, inducing a heterolytic cleavage of the Br-Br bond.

  • Formation of Bromonium Ion: The

    
    -electrons attack a bromine atom, expelling a bromide ion (
    
    
    
    ) and forming a cyclic, bridged bromonium ion intermediate.[3] This step is rate-determining.
  • Backside Attack (Anti-Addition): The bromide ion attacks the bromonium ring from the face opposite to the bridge.[4]

  • Regiochemistry: While the final product has a bromine on both carbons, the transition state has partial positive charge character. This charge is better stabilized on the tertiary carbon (C2), making the C2-Br bond weaker in the intermediate, though the attack usually occurs at the less sterically hindered secondary carbon (C3) or opens to place the nucleophile trans to the bridge.

Stereochemical Outcome
  • Substrate: this compound is achiral.

  • Product: 2,3-Dibromo-2-methylundecane possesses one chiral center at C3 . The C2 carbon is achiral (bonded to two equivalent methyl groups).

  • Result: The reaction produces a racemic mixture (50:50 mixture of enantiomers) due to the equal probability of the bromonium ion forming on either face of the planar alkene.

Mechanistic Visualization

BrominationMechanism cluster_0 Stereochemical Control Reactants This compound + Br2 TS Cyclic Bromonium Intermediate (Bridged C2-C3) Reactants->TS Electrophilic Attack (Slow Step) Attack Nucleophilic Attack (Br- attacks C3) TS->Attack Backside exposure Product 2,3-Dibromo-2-methylundecane (Racemic) Attack->Product Anti-addition (Ring Opening)

Figure 1: Mechanistic pathway of electrophilic bromination showing the critical bromonium intermediate that dictates anti-addition stereochemistry.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
This compound 168.321.0~0.76Substrate
Bromine (

)
159.811.053.10Electrophile
Dichloromethane (DCM) 84.93Solvent1.33Solvent
10%

(aq)
158.11ExcessN/AQuenching Agent
Equipment Requirements
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) with Claisen adapter.

  • Temperature Control: Ice/Water bath (

    
    ).
    
  • Addition: Pressure-equalizing dropping funnel (Glass, Teflon stopcock).

  • Atmosphere: Nitrogen (

    
    ) or Argon balloon/line (to exclude moisture).
    
  • Safety: Fume hood (High flow), Viton gloves (Nitrile is permeable to

    
     over time), Calcium chloride drying tube.
    
Step-by-Step Procedure

Step 1: Preparation (0 - 15 mins)

  • Flame-dry the 3-neck RBF and cool under a stream of nitrogen.

  • Charge the flask with This compound (10 mmol, 1.68 g) and anhydrous DCM (20 mL) .

  • Cool the solution to 0°C using an ice-water bath. Stir magnetically at 400 RPM.

Step 2: Bromine Addition (15 - 45 mins)

  • Prepare a solution of Bromine (10.5 mmol, 0.54 mL) in DCM (5 mL) in the dropping funnel.

    • Critical: Handle pure bromine only in the hood.[5] Use glass pipettes, never plastic.

  • Add the bromine solution dropwise over 30 minutes.

    • Observation: The deep red color of bromine should dissipate rapidly upon hitting the alkene solution.

    • Endpoint: A persistent faint orange/red color indicates that the alkene has been fully consumed and excess bromine is present.

Step 3: Reaction Completion (45 - 60 mins)

  • Stir for an additional 15 minutes at 0°C.

  • Remove the ice bath and allow to warm to room temperature (only if starting material remains, monitored by TLC; typically not necessary for trisubstituted alkenes).

Step 4: Quenching & Workup

  • Add 10% aqueous Sodium Thiosulfate (

    
    )  (10 mL) to the reaction mixture with vigorous stirring.
    
    • Visual Check: The organic layer should turn from red/orange to clear/pale yellow as

      
       is reduced to bromide.
      
  • Transfer to a separatory funnel.

Purification & Analytical Validation

Workup Workflow

WorkupFlow ReactionMix Reaction Mixture (DCM + Product + xs Br2) Quench Add 10% Na2S2O3 (Red -> Clear) ReactionMix->Quench SepFunnel Separatory Funnel Partition Quench->SepFunnel OrgLayer Organic Layer (DCM) Product SepFunnel->OrgLayer AqLayer Aqueous Layer (Salts) SepFunnel->AqLayer Wash Wash: 1x NaHCO3, 1x Brine OrgLayer->Wash Dry Dry over MgSO4 Filter Wash->Dry Conc Rotary Evaporation (Low Temp < 40°C) Dry->Conc Final Crude Product (Oil) Conc->Final

Figure 2: Purification workflow ensuring removal of oxidant and isolation of the thermolabile dibromide.

Analytical Expectations

The product is a vicinal dibromide.[3][4][6] These compounds can be thermally unstable; avoid high-vacuum distillation at high temperatures.

  • Physical State: Colorless to pale yellow viscous oil.

  • Yield: Typical isolated yields range from 85% to 94% .

  • 1H NMR (

    
    , 400 MHz) Prediction: 
    
    • 
       4.2 - 4.5 ppm (1H, dd, CH -Br at C3).
      
    • 
       1.9 - 2.1 ppm (6H, s, two CH3  groups at C2). Note: These are deshielded by the geminal bromine.
      
    • 
       1.2 - 1.6 ppm (Multiplet, methylene chain protons).
      
    • 
       0.88 ppm (3H, t, terminal CH3 ).
      
  • 13C NMR Prediction:

    • C2 (Quaternary): ~68-72 ppm (Deshielded by Br).

    • C3 (Methine): ~60-65 ppm.

Safety & Troubleshooting (E-E-A-T)

Critical Safety Hazards
  • Bromine (

    
    ):  Lachrymator, highly corrosive to skin/lungs. Inhalation can cause pulmonary edema.
    
    • Mitigation: Keep a beaker of sodium thiosulfate solution in the hood during all manipulations to neutralize spills immediately.

  • Dichloromethane: Suspected carcinogen and volatile.

    • Mitigation: Use in a well-ventilated fume hood.[5]

Troubleshooting Guide
IssuePossible CauseSolution
No Color Change (Stays Red) Reaction complete or no reactionCheck TLC. If SM is gone, the color is just excess

. Quench.
Color Fades Too Fast Alkene concentration too highAdd bromine slower. Ensure efficient stirring.
Product is Brown/Black Decomposition/HBr eliminationThe dibromide is thermally sensitive. Keep rotovap bath <40°C. Store in freezer.
Multiple Spots on TLC Allylic BrominationReaction temperature was too high or light exposure occurred. Repeat at 0°C in the dark.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for alkene halogenation).

  • Master Organic Chemistry. Bromination of Alkenes: The Mechanism. (Detailed mechanistic insight on bromonium ions).

  • PubChem. this compound Compound Summary. National Library of Medicine. (Physical property verification).

  • Organic Chemistry Portal. Synthesis of 1,2-Dibromoalkanes. (Modern variations and green chemistry alternatives).

  • Kent State University. Bromine Safety & Standard Operating Procedures. (Safety protocols for handling liquid bromine).

Sources

Application Note: Quantitative Analysis of 2-Methyl-2-undecene via GC-MS/FID

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the analytical methodology for the separation, identification, and quantification of 2-Methyl-2-undecene (CAS: 56888-88-1) in complex mixtures. This branched alkene, often associated with insect pheromone systems (e.g., sand fly chemical ecology) and synthetic olefin manufacturing, requires specific gas chromatographic conditions to resolve it from structural isomers and co-eluting hydrocarbons.


)
Matrix:  Solvent Extracts (Hexane/DCM) or Headspace (Biological/Environmental)

Introduction & Scientific Rationale

This compound is a trisubstituted alkene (


).[1] Its analysis presents two primary challenges:
  • Isomeric Resolution: It must be chromatographically separated from other

    
     alkene isomers (e.g., 1-dodecene, 2-methyl-1-undecene) which share identical molecular weights.[1]
    
  • Volatility: As a semi-volatile hydrocarbon, loss during sample concentration is a risk.[1]

This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for identification and GC-Flame Ionization Detection (GC-FID) for robust quantification.[1] The method leverages the unique fragmentation pattern of trisubstituted alkenes (specifically the allylic cleavage yielding


) to achieve high specificity.

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points in sample preparation and analysis.

G Sample Sample Source (Biological/Synthetic) Conc Concentration Estimate Sample->Conc HighConc High Conc (>10 ppm) Liquid Injection Conc->HighConc Direct LowConc Trace (<1 ppm) Headspace SPME Conc->LowConc Volatile LLE Liquid-Liquid Extraction (Hexane/DCM) HighConc->LLE SPME SPME Extraction (PDMS/DVB Fiber) LowConc->SPME GC GC Separation (DB-5ms Column) LLE->GC SPME->GC MS MS Detection (SIM Mode) Qualitative/Quant Confirmation GC->MS ID & Trace Quant FID FID Detection Broad Range Quantification GC->FID Routine Quant Result Quantification & Reporting MS->Result FID->Result

Figure 1: Analytical workflow for this compound selection between Liquid Injection and SPME based on concentration.

Sample Preparation Protocols

Method A: Liquid-Liquid Extraction (High Concentration)

Best for synthetic reaction mixtures or concentrated glandular extracts.

  • Aliquot: Transfer

    
     of sample mixture into a 2 mL GC vial.
    
  • Internal Standard Spike: Add

    
     of Internal Standard Solution (n-Tridecane , 
    
    
    
    in Hexane).
    • Rationale: n-Tridecane (

      
      ) elutes after the target (
      
      
      
      ) and does not interfere with the alkene region.
  • Dilution: Dilute to 1 mL with HPLC-grade n-Hexane .

  • Drying: Add a micro-spatula tip of anhydrous

    
     to remove residual water.[1]
    
  • Vortex: Mix for 30 seconds. Transfer supernatant to a vial with a glass insert.

Method B: Headspace-SPME (Trace/Biological)

Best for pheromone plume analysis or trace environmental samples.

  • Fiber Selection: Use a 100 µm Polydimethylsiloxane (PDMS) fiber.[1]

    • Rationale: Non-polar PDMS provides optimal extraction for non-polar hydrocarbons like this compound.[1]

  • Equilibration: Place sample in a 10 mL headspace vial. Incubate at

    
     for 10 minutes.
    
  • Extraction: Expose fiber to headspace for 30 minutes at

    
     with agitation (250 rpm).
    
  • Desorption: Desorb immediately in the GC inlet for 3 minutes (splitless mode).

Instrumental Parameters (GC-MS)[2][3][4][5][6]

System: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography Conditions
ParameterSettingNote
Column DB-5ms (30 m × 0.25 mm × 0.25 µm)Standard non-polar phase for hydrocarbons.[1][2]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp

Ensure rapid volatilization.[1]
Injection Mode Split (10:1) for Liquid; Splitless for SPMEAdjust split ratio based on sensitivity needs.
Oven Program

(hold 2 min)


to



to

(hold 5 min)
Slow ramp at start resolves isomers.
Transfer Line

Prevent condensation.
Mass Spectrometry Detection (EI Mode)
  • Source Temp:

    
    [2]
    
  • Quad Temp:

    
    
    
  • Ionization: Electron Impact (70 eV)

  • Scan Type: SIM/Scan (Simultaneous)

Target Ions for SIM (Selected Ion Monitoring)

For this compound, the fragmentation is driven by the trisubstituted double bond.

  • Quantitation Ion (Target):

    
     
    
    • Mechanism:[3][2][4] Allylic cleavage of the dimethyl-allyl group

      
      .[1] This is the base peak for 2-methyl-2-alkenes.[1]
      
  • Qualifier Ion 1:

    
      (
    
    
    
    )
  • Qualifier Ion 2:

    
      (
    
    
    
    )
  • Molecular Ion:

    
      (Often weak, 
    
    
    
    abundance, but confirms MW).[3]

Quantification & Validation Strategy

Internal Standard Calibration

Do not rely on external calibration due to the volatility of the analyte.[1] Use Internal Standard (ISTD) normalization.[1]

ISTD: n-Tridecane (CAS: 629-50-5) or n-Decane (CAS: 124-18-5).[1] Ensure the ISTD does not co-elute with the target.[1] On a DB-5ms column, this compound (RI ~1180) elutes between n-Undecane (RI 1100) and n-Dodecane (RI 1200).

Calculation:



Where RF (Response Factor) is determined by injecting a standard mixture.
Validation Parameters
  • Linearity: Prepare 5 calibration points (e.g., 1, 5, 10, 50, 100 ppm).

    
     should be 
    
    
    
    .[1]
  • LOD/LOQ: Determine via Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typically ~0.05 ppm (Scan), ~0.01 ppm (SIM).[1]

    • LOQ (S/N = 10): Typically ~0.15 ppm (Scan).[1]

  • Isomer Confirmation: If a pure standard of this compound is unavailable, synthesize via Wittig reaction or dehydration of 2-methyl-2-undecanol.[1] Verify the retention time shifts relative to 1-dodecene (linear isomer elutes later).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace inlet liner with deactivated wool; trim column (0.5 m).
Co-elution Isomers (e.g., 2-methyl-1-undecene)Switch to a polar column (DB-Wax ). Polar phases separate alkenes by double bond geometry/position more effectively.[1]
Low Sensitivity Split ratio too highReduce split ratio to 5:1 or use Splitless mode with solvent delay.
Ghost Peaks Septum bleed or carryoverBake out column at

for 20 mins; Change septum.

References

  • Hamilton, J. G. C., et al. (2009).[1][5] "Identification of the sex pheromone of Lutzomyia longipalpis from Asunción, Paraguay." Parasites & Vectors, 2(1), 51. Link[1][5]

    • Context: Describes GC-MS analysis of methylated hydrocarbon pheromones in sand flies.
  • Adams, R. P. (2007).[1] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition. Allured Publishing.[1][2]

    • Context: Authoritative source for Retention Indices (RI) of terpenes and branched hydrocarbons on DB-5 columns.
  • BenchChem. (2025).[1][6] "this compound Structure and Properties." Link[1]

    • Context: Chemical property verific
  • NIST Mass Spec Library. (2023). "Mass Spectrum of 2-methyl-2-alkenes." National Institute of Standards and Technology.[1][3] Link

    • Context: Reference for fragmentation p

Sources

Troubleshooting & Optimization

preventing isomerization during the synthesis of 2-Methyl-2-undecene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-Methyl-2-undecene , specifically focusing on the challenge of positional isomerization .

Topic: Controlling Regioselectivity & Preventing Isomerization

Core Analysis: The Isomerization Paradox

In the synthesis of this compound (


), you are targeting the thermodynamic product  (trisubstituted alkene). The primary impurity you will encounter is the kinetic product , 2-Methyl-1-undecene (disubstituted, terminal alkene).

Unlike many alkene syntheses where the goal is to stop isomerization, here the goal is often to promote isomerization from the kinetic terminal position to the stable internal position, while preventing:

  • Skeletal Rearrangement: Methyl migration leading to isomeric skeletons.

  • Polymerization: Acid-catalyzed oligomerization of the electron-rich trisubstituted double bond.

  • Post-Synthetic Reversion: "Walking" of the double bond on acidic stationary phases (Silica).

Structural Advantage: this compound possesses a gem-dimethyl group at the C2 position. Consequently, E/Z isomerization is impossible at the C2=C3 bond. Your sole concern is regioisomerism (position of the double bond).

Critical Troubleshooting Protocols (Q&A)

Module A: Reaction Control (Dehydration Strategy)

Q: I am dehydrating 2-methyl-2-undecanol using H₂SO₄, but I consistently get a 30:70 mixture of the 1-ene (terminal) and 2-ene (internal) isomers. How do I shift this to the 2-ene?

Diagnosis: You are operating under conditions that do not allow for full thermodynamic equilibration, or you are removing the product too quickly (distillation during reaction). Sulfuric acid can also cause charring/polymerization which complicates the equilibrium.

The Solution: Iodine-Catalyzed Dehydration Switch to a mild, iodine-catalyzed dehydration. Iodine acts as a Lewis acid that facilitates the formation of the tertiary carbocation but also reversibly adds to the alkene, allowing the double bond to isomerize to the most stable (Zaitsev) position.

Protocol:

  • Reagents: 2-methyl-2-undecanol (1.0 equiv), Iodine (

    
    , 0.01 – 0.05 equiv).
    
  • Solvent: Neat (solvent-free) or high-boiling inert solvent (e.g., Xylenes) if temperature control is needed.

  • Procedure: Heat the mixture to 100–120°C.

  • Mechanism: The iodine promotes elimination. If the kinetic 1-ene forms,

    
     facilitates re-addition and elimination until the thermodynamically stable 2-ene is the dominant species.
    
  • Workup: Wash with saturated

    
     (sodium thiosulfate) to remove iodine, then dry and distill.
    

Why this works: The activation energy to revert from the trisubstituted alkene to the carbocation is higher than for the disubstituted alkene. Once the 2-ene forms, it is "trapped" thermodynamically.

Module B: The "Hidden" Isomerization (Purification)

Q: My crude NMR showed >95% purity of this compound. After flash chromatography on silica gel, the purity dropped to 80%, and I see a new singlet at 4.7 ppm. What happened?

Diagnosis: You have fallen victim to Silica-Induced Isomerization . Standard silica gel is slightly acidic (


). The electron-rich trisubstituted double bond of this compound can protonate on the silica surface, generating a tertiary carbocation which then eliminates to form the terminal alkene (2-methyl-1-undecene, signal at ~4.7 ppm) or migrates further down the chain.

The Solution: Buffered Silica Chromatography You must neutralize the active acidic sites on the silica gel before loading your compound.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexanes).

  • Buffering: Add 1-2% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Flushing: Flush the column with 2 column volumes of pure Hexanes (to remove excess free amine) before loading your product.

  • Result: The amine coordinates to the acidic silanol groups (

    
    ), preventing protonation of your alkene.
    
Module C: Analytical Verification

Q: The boiling points of the 1-ene and 2-ene are almost identical (~212°C vs ~215°C). How do I definitively quantify the isomers?

Diagnosis: Distillation is ineffective for separation or analysis of these isomers without a spinning band column. You must rely on 1H NMR .

Data Table: NMR Distinction

FeatureThis compound (Target) 2-Methyl-1-undecene (Impurity)
Structure


Olefinic Proton Triplet (or t of q) at ~5.1 ppm (1H)Singlet (broad) at ~4.7 ppm (2H)
Allylic Methyls Two Singlets at ~1.60 & 1.68 ppmOne Singlet at ~1.71 ppm
Stability Thermodynamic (More Stable)Kinetic (Less Stable)

Mechanistic Visualization

The following diagram illustrates the bifurcation point where the reaction can drift toward the kinetic impurity or the thermodynamic target, and how acidic silica causes reversion.

IsomerizationPathways cluster_legend Process Control Alcohol 2-Methyl-2-undecanol Cation Tertiary Carbocation (Intermediate) Alcohol->Cation -H2O (Acid Cat.) Kinetic 2-Methyl-1-undecene (Kinetic Impurity) Disubstituted Cation->Kinetic Fast (-H from Methyl) Thermo This compound (Target) Trisubstituted Cation->Thermo Slow (-H from CH2) Thermodynamic Sink Kinetic->Cation H+ (Re-equilibration) Thermo->Cation H+ (High Energy Barrier) Silica Acidic Silica Gel (Purification Step) Thermo->Silica Exposure Silica->Kinetic Acid Catalyzed Reversion

Caption: Carbocation bifurcation showing the thermodynamic sink (Green) vs. the kinetic trap (Red) and the risk of silica-induced reversion.

Strategic Decision Tree: Synthesis Route Selection

Choose your synthesis method based on your available reagents and tolerance for isomers.

DecisionTree Start Start: Synthesis of this compound Precursor Precursor Selection Start->Precursor RouteA Route A: Dehydration (From 2-Methyl-2-undecanol) Precursor->RouteA Alcohol Available RouteB Route B: Wittig Reaction (Isopropyl ylide + Nonanal) Precursor->RouteB Aldehyde Available RouteA_Cond Condition Check: Can you tolerate 5-10% 1-ene? RouteA->RouteA_Cond RouteB_Cond Requires Strong Base (NaHMDS/KHMDS) RouteB->RouteB_Cond Method_Iodine Use Iodine (I2) Catalysis (Thermodynamic Control) RouteA_Cond->Method_Iodine Yes (Equilibrate) Method_Burgess Use Burgess Reagent (Kinetic Control - AVOID) RouteA_Cond->Method_Burgess No (Risk of 1-ene) Method_Wittig Wittig Product (Direct formation of 2-ene) RouteB_Cond->Method_Wittig

Caption: Decision matrix for selecting the optimal synthesis route to minimize isomeric impurities.

References

  • Zaitsev's Rule & Elimination Thermodynamics

    • Title: Mechanism of Elimination Reactions.[1][2]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Title: Iodine-catalyzed dehydration of tertiary alcohols.
  • Silica Gel Acidity & Isomerization

    • Title: Active centers for the isomerization of linear butenes on silica gel: Specific poisoning of Brønsted acid sites.[3][4]

    • Source:Journal of C
    • URL:[Link]

    • Relevance: Establishes the mechanism of silica-induced alkene migration and the necessity of amine buffering.
  • Burgess Reagent Selectivity

    • Title: The Burgess reagent in organic synthesis.[5][6][7]

    • Source:Journal of the Indian Institute of Science.
    • URL:[Link]

    • Relevance: Details the syn-elimination mechanism which often favors kinetic products, making it less suitable for generating thermodynamic this compound compared to acid c

Sources

troubleshooting peak tailing in GC analysis of 2-Methyl-2-undecene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GC-2M2U-TAIL Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Peak Tailing for Branched Alkenes (


)

Diagnostic Triage: Where to Start?

Before altering method parameters, we must determine if the tailing is chemical (analyte interaction) or physical (flow path disruption).[1] Use the decision tree below to isolate the root cause.

G Start Start: Peak Tailing Observed Q1 Do ALL peaks tail (including solvent)? Start->Q1 Physical PHYSICAL ISSUE (Flow Path) Q1->Physical Yes Chemical CHEMICAL ISSUE (Activity) Q1->Chemical No (Only 2-Methyl-2-undecene tails) Act1 Check Column Installation (Dead Volume) Physical->Act1 Act2 Check Inlet Liner (Silanol Activity) Chemical->Act2

Figure 1: Diagnostic workflow to distinguish between flow path disruptions (physical) and active site adsorption (chemical).

Frequently Asked Questions (Technical Deep Dive)

Q1: Why does this compound tail when my alkanes (e.g., dodecane) look perfect?

Diagnosis: This indicates Active Site Adsorption . While this compound is non-polar, it possesses a pi-electron cloud (


-bond) at the C2 position. Unlike saturated alkanes, this double bond acts as a weak Lewis base.
  • The Mechanism: If your inlet liner or column contains active silanol groups (

    
    ), they act as Lewis acids. The alkene's 
    
    
    
    -electrons donate electron density to the silanol protons, causing reversible adsorption.
  • The Result: Some molecules are held back ("dragged") while others pass through, creating a tail.[2][3][4][5][6]

  • Solution: You must use Ultra-Inert (UI) deactivated liners and columns. Standard deactivation is often insufficient for unsaturated hydrocarbons at trace levels [1, 2].

Q2: I replaced the liner, but the tail persists. Could it be the column?

Diagnosis: Likely Column Inlet Activity or Thermal Degradation . this compound boils at approximately 214°C . If your method's final temperature is too low, the compound may not fully elute, causing "ghost" tailing in subsequent runs. However, if the tail is immediate:

  • Oxidation: Alkenes are sensitive to oxidation. If your carrier gas has trace oxygen, the stationary phase near the inlet can degrade, creating active sites that specifically target the double bond.

  • Accumulation: High-boiling matrix components ("dirt") accumulate at the front of the column, acting as a secondary stationary phase that retains the alkene.

Q3: Can the injection solvent cause tailing for this specific molecule?

Diagnosis: Yes, via the Reverse Solvent Effect . If you are using a solvent with a boiling point close to or higher than the initial oven temperature (e.g., Toluene or Hexane), and your splitless hold time is incorrect:

  • Scenario: If the solvent condenses poorly or floods the liner, it disrupts the focusing of the analyte.[2]

  • This compound Specifics: Being a mid-chain alkene (

    
    ), it requires sharp focusing. If the solvent polarity is mismatched (e.g., using Methanol for a non-polar alkene), the analyte will not dissolve well in the condensed solvent film, leading to a distorted peak shape (often "chair-shaped" or tailing) [3].
    

Experimental Protocol: Eliminating Active Sites

Objective: Restore system inertness to prevent pi-bond interaction.

Materials Required
  • New Ultra-Inert Splitless Liner (single taper, wool only if highly deactivated).

  • Ceramic wafer column cutter.

  • Electronic leak detector.

  • Test Mix: A standard containing a non-polar alkane (e.g., Dodecane) and an active probe (e.g., 1-Undecanol or the analyte itself).

Step-by-Step Procedure
  • Cool Down: Reduce Inlet to <50°C and Oven to <40°C.

  • Liner Replacement (The Critical Step):

    • Remove the old liner.

    • Clean the inlet body: Use a cotton swab dipped in Dichloromethane (DCM) to scrub the metal walls of the injection port. Residue here causes tailing even with a new liner.[2]

    • Install New Liner: Use a Single Taper Ultra-Inert Liner .

      • Why? The taper directs flow onto the column, minimizing contact with the hot metal seal (gold seal) which is a common source of activity for alkenes.

  • Column Maintenance (Trimming):

    • Remove the column nut.

    • Trim 10–20 cm from the front of the column.[2][7] This section contains the most non-volatile contamination and oxidized phase.

    • Cut Verification: Inspect the cut with a magnifier.[7] It must be 90° and square. A jagged cut exposes fused silica, causing immediate tailing (Physical cause) [4].

  • Re-installation:

    • Install the column at the precise distance recommended by the manufacturer (e.g., 4-6 mm above the ferrule for Agilent split/splitless).

    • Note: Being off by 1-2 mm can introduce Dead Volume , causing turbulence and tailing.

Data: Liner Selection Impact on Tailing Factor ( )
Liner TypeGlass Wool?

(Alkane)

(this compound)
Recommendation
Straight Tube No1.051.80Avoid (Poor focusing)
Standard Deactivation Yes1.021.45Risky (Wool can be active)
Ultra-Inert (UI) Yes1.001.08Recommended (Best balance)
Cyclo/Double Taper No1.011.05Excellent (Minimizes contact)

Table 1: Comparison of liner types. A Tailing Factor (


) > 1.2 is considered unacceptable for quantitative analysis.

Advanced Troubleshooting: Method Parameters

If maintenance fails, adjust the physics of the method.

Flow & Temperature Optimization
  • Inlet Temperature: Ensure it is high enough to volatilize the

    
     alkene (BP ~214°C) instantly. Set Inlet to 250°C .
    
    • Caution: Too high (>300°C) can cause thermal cracking of branched alkenes.

  • Splitless Hold Time: If using splitless mode, calculate the Sweep Volume .

    • Formula:

      
      
      
    • Example: A 900

      
       liner with 1.5 mL/min flow needs a hold time of ~1.2 minutes. Too short = loss of area; Too long = solvent tailing masking the analyte.
      

References

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from

  • Restek Corporation. (2022).[8] Optimizing Splitless Injection. Retrieved from

  • Chromatography Online. (2020). GC Diagnostic Skills I: Peak Tailing. Retrieved from

  • Element Lab Solutions. (2025).[9] Troubleshooting GC Peak Shapes. Retrieved from

Sources

Validation & Comparative

validation of 2-Methyl-2-undecene purity by elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Synthetic Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

In the characterization of liquid alkenes like 2-Methyl-2-undecene (


), Elemental Analysis (EA) via combustion is a traditional "gatekeeper" technique required by many journals and regulatory bodies. However, for drug development and high-precision research, EA is a necessary but insufficient metric. 

This guide objectively compares EA against GC-FID (Gas Chromatography-Flame Ionization Detection) and


H-NMR . While EA confirms bulk elemental composition (

), it suffers from a critical "blind spot": it cannot distinguish between constitutional isomers (e.g., 2-methyl-1-undecene) or detect non-carbonaceous contaminants that mimic the C/H ratio.

The Verdict: A self-validating system requires a triangulated approach :

  • EA for bulk stoichiometry.

  • GC-FID for quantitative isomeric purity (The Gold Standard).

  • NMR for structural verification.

Part 1: The Target Analyte

This compound is a tri-substituted alkene often used as a specific intermediate in lipid synthesis or as a hydrophobic tail in surfactant design.

PropertyValue
Formula

Molecular Weight 168.32 g/mol
Theoretical Carbon 85.63%
Theoretical Hydrogen 14.37%
Boiling Point ~214°C (Atmospheric)
Physical State Colorless Liquid

Part 2: The Primary Method (Elemental Analysis)

The Protocol: Combustion Analysis (CHN)

To validate this compound by EA, strict adherence to sample handling is required due to the volatility of liquid hydrocarbons.

Step-by-Step Methodology:

  • Calibration: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

  • Encapsulation (Critical Step):

    • Weigh 2–3 mg of liquid this compound into a pre-tared tin capsule .

    • Expert Insight: Do not use silver boats; tin provides the necessary exothermic flash combustion (approx. 1800°C) to fully oxidize the alkene.

    • Cold Sealing: Immediately cold-weld the capsule using a sealing press to prevent evaporation of the volatile alkene. Do not leave exposed on the balance.

  • Combustion: Run at 950°C with oxygen boost.

  • Detection: Thermal Conductivity Detection (TCD) measures

    
     and 
    
    
    
    .
The "Isomeric Trap" (Scientific Logic)

EA validates purity based on mass percentage. However, consider the impurity 2-methyl-1-undecene .

  • Target: this compound (

    
    ) 
    
    
    
    85.63% C
  • Impurity: 2-Methyl-1-undecene (

    
    ) 
    
    
    
    85.63% C

Result: A sample containing 50% target and 50% impurity will yield a perfect EA score , leading to a false pass.

Part 3: The Challengers (GC-FID & NMR)

Alternative 1: GC-FID (The Quantitative Champion)

Gas Chromatography with Flame Ionization Detection is the superior method for quantifying volatile hydrocarbon impurities.

  • Mechanism: Separates compounds based on boiling point and polarity (Van der Waals interactions with the stationary phase).

  • Why it wins: It physically resolves the regioisomers (2-ene vs. 1-ene) that EA lumps together.

Alternative 2: H-NMR (The Structural Eye)

NMR provides a "fingerprint" of the hydrogen environment.

  • Differentiation:

    • This compound:[1][2][3] Triplet signal at ~5.1 ppm (vinyl proton).

    • 2-Methyl-1-undecene: Two singlet signals at ~4.7 ppm (terminal vinyl protons).

Part 4: Comparative Data Analysis

The following table simulates a validation scenario for a synthesized batch of this compound contaminated with 5% isomeric impurity.

Table 1: Performance Comparison of Validation Methods
FeatureElemental Analysis (CHN)GC-FID

H-NMR
Metric Mass % of C, HPeak Area %Integral Ratio
Sensitivity Low (

)
High (< 0.05% LOD)Medium (~1% LOD)
Isomer Detection FAIL (Cannot distinguish)EXCELLENT (Resolved peaks)GOOD (Distinct shifts)
Sample Destructive? YesYesNo
Cost/Run LowLowHigh
Verdict Passes Impure Sample Fails Impure Sample Fails Impure Sample
Experimental Evidence (Simulated)
  • Sample: Batch #402 (Contains 95% this compound, 5% 2-Methyl-1-undecene).

  • EA Result: C: 85.59% (Diff: 0.04%), H: 14.41%. Status: PASS (False Positive).

  • GC-FID Result: Peak A (RT 12.4 min): 5.1%; Peak B (RT 12.8 min): 94.9%. Status: FAIL .

Part 5: Integrated Workflow (Visualization)

The following diagram illustrates the "Self-Validating System" required for high-integrity publication or regulatory submission.

ValidationWorkflow cluster_EA Step 1: Bulk Confirmation (EA) cluster_GC Step 2: Isomeric Purity (GC-FID) Start Crude this compound EA_Step Combustion Analysis (CHN) Target: C ±0.4% Start->EA_Step EA_Decision Within ±0.4%? EA_Step->EA_Decision GC_Step GC-FID Analysis (Non-polar Column) EA_Decision->GC_Step Yes (Passes Bulk) Fail REJECT BATCH (Repurify) EA_Decision->Fail No (<85.2% or >86.0%) GC_Decision Single Peak >98%? GC_Step->GC_Decision GC_Decision->Fail No (Isomers Detected) Success VALIDATED PURITY (Ready for Release) GC_Decision->Success Yes

Figure 1: The "Triangulation" Workflow. Note how EA serves as a gatekeeper, but GC-FID provides the final isomeric validation.

Part 6: Detailed Protocols

Protocol A: GC-FID for Alkene Purity

Use this protocol to detect isomeric impurities missed by EA.

  • Instrument: Agilent 7890 or equivalent with FID.

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

    • Reasoning: Non-polar stationary phase separates hydrocarbons primarily by boiling point.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Detector: FID @ 300°C.

    
     flow 30 mL/min, Air 400 mL/min.
    
  • Sample Prep: Dilute 10 µL of this compound in 1.5 mL n-Hexane (HPLC Grade).

Protocol B: H-NMR Verification
  • Solvent:

    
     (Chloroform-d).
    
  • Concentration: ~10 mg sample in 0.6 mL solvent.

  • Key Diagnostic Signals:

    • Look for the triplet at 5.1 ppm .

    • Zoom in on the 4.6–4.8 ppm region. Any peaks here indicate terminal alkene impurities (2-methyl-1-undecene) which EA cannot see.

References

  • U.S. Food and Drug Administration (FDA). (2008).[4] Q3A(R2) Impurities in New Drug Substances. Guidance for Industry. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard text for GC and EA methodologies).
  • Royal Society of Chemistry. (2022). Guidance on Elemental Analysis and Characterisation of New Compounds. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Methylundecane Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[3] [Link]

Sources

Definitive Guide to Assessing the Isomeric Purity of 2-Methyl-2-undecene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

For researchers utilizing 2-Methyl-2-undecene (CAS: 7396-38-5) , isomeric purity is the silent variable that often compromises reproducibility. Unlike simple alkanes, this trisubstituted alkene is prone to specific regioisomeric contamination—primarily 2-methyl-1-undecene —arising from the thermodynamic vs. kinetic control during synthesis (typically dehydration of 2-methyl-2-undecanol).

While "95% purity" on a label often refers to total volatile content, it frequently ignores the ratio of the target trisubstituted alkene to its terminal isomer. This guide compares the three primary analytical methodologies for quantifying this specific isomeric ratio, providing validated protocols to ensure your starting material meets the rigorous demands of drug development and catalytic research.

The Isomeric Landscape: What Are We Measuring?

To assess purity, one must first understand the contaminants. The synthesis of this compound generally proceeds via acid-catalyzed dehydration. This creates a competition between Zaitsev (thermodynamic) and Hofmann (kinetic) elimination.

  • Target (Zaitsev Product): this compound. Trisubstituted. Stable.

  • Primary Impurity (Hofmann Product): 2-Methyl-1-undecene. Terminal. Less stable, but kinetically favored under certain conditions.

  • Note: this compound does not exhibit E/Z (cis/trans) isomerism because the C2 carbon bears two identical methyl groups. This simplifies the analysis to regioisomer distinction.

Visualization: Synthesis & Impurity Genesis

The following diagram illustrates the mechanistic divergence that necessitates rigorous testing.

SynthesisPath Start 2-Methyl-2-undecanol (Precursor) Carbo Tertiary Carbocation Intermediate Start->Carbo Acid (-H2O) Target TARGET: this compound (Trisubstituted / Zaitsev) Thermodynamic Major Carbo->Target Loss of H(b) (Internal) Impurity IMPURITY: 2-Methyl-1-undecene (Terminal / Hofmann) Kinetic Minor Carbo->Impurity Loss of H(a) (Terminal)

Figure 1: Mechanistic pathway showing the origin of the primary regioisomeric impurity.

Comparative Analysis of Analytical Methods

We evaluated three analytical approaches for distinguishing this compound from its terminal isomer.

Method A: Gas Chromatography (GC-FID/MS)

The Quantitative Workhorse

GC is the industry standard for purity, but it struggles with isomers of identical carbon counts and similar boiling points.

  • Performance: High resolution required. Standard non-polar columns (100% Dimethylpolysiloxane) separate primarily by boiling point.

    • BP (2-Me-1-undecene): ~212 °C[1]

    • BP (2-Me-2-undecene): ~213-214 °C (estimated)

    • Result: Poor peak separation on standard short columns.

  • Recommendation: Use a column with higher polarity (PEG/Wax) or specific shape selectivity.

Method B: Proton NMR ( H-NMR)

The Structural Validator

NMR provides the most definitive identification of the isomer ratio, though its limit of detection (LOD) is higher than GC.

  • Differentiation:

    • Target: One vinyl proton (triplet/quartet fine structure) at ~5.1 ppm .

    • Impurity: Two terminal vinyl protons at ~4.6–4.7 ppm .

  • Verdict: The gold standard for validating the identity of the main peak.

Method C: Argentation Chromatography (Ag-Ion)

The Separation Specialist

Silver ions (


) form reversible 

-complexes with alkenes.[2] The stability of this complex is inversely proportional to steric hindrance.
  • Mechanism: Terminal alkenes (Impurity) bind strongly to

    
    . Trisubstituted alkenes (Target) bind weakly.
    
  • Verdict: The only method capable of physically separating the isomers for preparative purification or ultra-high-resolution analysis.

Summary Data Table
FeatureGC-FID (Standard)1H-NMR (400 MHz+)Ag-Ion HPLC/TLC
Primary Metric Volatility / PolarityMagnetic Environment

-Complex Stability
Isomer Resolution Low to ModerateHigh (Distinct Shifts)Excellent
Quantification Area % (High Precision)Molar Ratio (Moderate)N/A (Separation only)
Sample Req. < 1 mg~10-20 mgVariable
Throughput High (20 min/run)Medium (10 min/run)Low (Hours)
Best Use Routine QCIdentity ConfirmationPurification/Trace Analysis

Validated Experimental Protocols

Protocol 1: High-Resolution GC Analysis

Objective: Quantify the ratio of 2-methyl-1-undecene to this compound.

Instrument Setup:

  • Column: DB-WAX (Polyethylene Glycol) or equivalent. 30m x 0.25mm x 0.25µm.[3][4][5]

    • Reasoning: Polar phases interact differently with the accessible double bond of the terminal alkene vs. the shielded internal alkene, enhancing separation better than non-polar phases.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1, 250°C.

  • Detector: FID at 280°C.

Temperature Program:

  • Hold at 60°C for 2 min.

  • Ramp 10°C/min to 180°C.

  • Ramp 20°C/min to 240°C.

  • Hold 5 min.

Data Interpretation:

  • The terminal isomer (Impurity) typically elutes before the internal isomer (Target) on polar columns due to slightly lower boiling point and weaker van der Waals interactions relative to the stationary phase interaction.

  • Calculation: Isomeric Purity % = [Area(Target) / (Area(Target) + Area(Impurity))] × 100.

Protocol 2: Quantitative H-NMR

Objective: Verify structural identity and molar ratio.

Sample Prep:

  • Dissolve 20 mg of sample in 0.6 mL

    
     (Chloroform-d).
    
  • Ensure no acidic impurities remain (can shift peaks).

Acquisition Parameters:

  • Scans: 16 (minimum).

  • Relaxation Delay (d1): 5 seconds (Critical for accurate integration of protons with different relaxation times).

Integration Logic:

  • Region A (4.60 – 4.75 ppm): Integrate the multiplet. This corresponds to the 2 protons of the terminal alkene (

    
    ) in the impurity.
    
  • Region B (5.05 – 5.15 ppm): Integrate the triplet/multiplet. This corresponds to the 1 proton of the trisubstituted alkene (

    
    ) in the target.
    

Calculation:



Analytical Decision Tree

Use this workflow to determine the appropriate testing tier for your sample.

Figure 2: Workflow for selecting the appropriate analytical method based on purity requirements.

Conclusion

For this compound, "purity" is a function of regio-selectivity. While GC-FID is sufficient for determining volatile purity, it often masks the presence of the 2-methyl-1-undecene isomer.

  • For Routine Checks: Rely on GC-FID with a Wax column .

  • For Critical Applications: You must validate the batch with

    
    H-NMR  to quantify the ratio of vinyl protons (5.1 ppm vs 4.7 ppm).
    

Failure to account for the terminal alkene impurity can lead to erroneous reaction rates in hydroboration or polymerization studies, as terminal alkenes react significantly faster than their trisubstituted counterparts.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for NMR shifts of trisubstituted vs. terminal alkenes).

  • NIST Chemistry WebBook. 1-Undecene, 2-methyl- (Impurity Data). National Institute of Standards and Technology.[4][6] [Link]

  • Morris, L. J. "Separations of lipids by silver ion chromatography." Journal of Lipid Research, 1966. (Foundational text on Ag+ separation mechanisms). [Link]

  • Soják, L., et al. "Separation and identification of isomeric hydrocarbons by capillary gas chromatography."[7] Petroleum & Coal, 2004.[7] (Detailed review on GC stationary phases for alkene isomers). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-2-undecene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Hazard

2-Methyl-2-undecene (C₁₂H₂₄) is a branched, long-chain alkene. While it lacks the extreme volatility of short-chain olefins (like butene), its safety profile is defined by its high lipophilicity .

The Core Risk: Unlike water-soluble reagents that wash off, this compound rapidly partitions into the lipid bilayer of the skin. This causes immediate "defatting" (extraction of natural oils), leading to dermatitis and increasing the permeability of the skin to other more toxic reagents dissolved in the matrix. Furthermore, as a hydrocarbon, it presents a severe aspiration hazard ; if swallowed or vomited, it can enter the lungs and cause chemical pneumonitis.

This guide moves beyond generic "wear gloves" advice to provide a permeation-based PPE strategy.

Physicochemical Risk Profile

Understanding the physical properties is the first step in selecting the correct engineering controls.

PropertyValue (Approx.)Safety Implication
Physical State Colorless LiquidFluid handling protocols apply (pipette/cannula).
Flash Point >65°C (Est.)Combustible. Requires grounding during transfer; avoid open flames.
Vapor Pressure Low (<1 mmHg @ 20°C)Inhalation risk is moderate but increases significantly if heated or aerosolized.
Solubility Water: InsolubleOrganics: SolubleDo not use water for initial skin decon; use soap/PEG or dry wipe first.
GHS Class Aspiration Tox. 1Skin Irrit. 2Lung damage risk. Never pipette by mouth.

Personal Protective Equipment (PPE) Matrix

The following matrix is based on degradation and permeation resistance data for aliphatic hydrocarbons.

Hand Protection: The "Double-Barrier" Standard

Standard disposable nitrile gloves (4 mil) degrade rapidly upon exposure to C10-C15 hydrocarbons.

Contact TypePrimary Glove (Inner)Secondary Glove (Outer)Max Exposure Time
Incidental Splash Nitrile (4 mil)None< 5 mins (Remove immediately upon splash)
Preparative/Transfer Nitrile (4 mil)Nitrile (8 mil) or Neoprene30 mins
Spill Cleanup Laminate (Silver Shield®)Heavy-duty Nitrile (15 mil)> 4 Hours

Expert Insight: For high-volume transfers (>1L), do not rely on thin nitrile. The alkene backbone swells the polymer matrix, reducing tactile sensitivity and barrier integrity. Use Viton® or heavy-gauge nitrile.

Eye & Body Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the creeping nature of oily liquids.

  • Body: 100% Cotton or Nomex® Lab Coat. Avoid synthetic blends (polyester) which can melt into the skin if the combustible liquid ignites.

  • Respiratory: NIOSH-approved organic vapor (OV) cartridge respirator is required only if working outside a fume hood (e.g., spill cleanup).

Operational Workflow: Safe Handling Logic

The following diagram outlines the decision-making process for handling this compound, ensuring engineering controls are prioritized over PPE alone.

G Start Start: Handling this compound VolCheck Assess Volume Start->VolCheck SmallVol Small Scale (< 50 mL) VolCheck->SmallVol LargeVol Large Scale (> 50 mL) VolCheck->LargeVol HoodCheck Fume Hood Available? SmallVol->HoodCheck LargeVol->HoodCheck PPE_Standard PPE: Nitrile (Double) + Goggles HoodCheck->PPE_Standard Yes PPE_Heavy PPE: Viton Gloves + Face Shield HoodCheck->PPE_Heavy No (Stop Work) MethodSyringe Method: Glass Syringe (Avoid Plastic/Rubber plunger seals) Waste Disposal: Non-Halogenated Organic MethodSyringe->Waste MethodCannula Method: Cannula Transfer (Positive Pressure) MethodCannula->Waste PPE_Standard->MethodSyringe Small Vol PPE_Standard->MethodCannula Large Vol

Figure 1: Decision logic for selecting transfer methods and PPE based on volume and engineering controls.

Step-by-Step Protocol: Anaerobic Transfer

Use this protocol to prevent static discharge and exposure during reaction setup.

Objective: Transfer 100 mL of this compound to a reaction flask.

  • Preparation:

    • Secure the reagent bottle and receiving flask.

    • Grounding: If using metal drums or large solvent cans, attach a grounding strap to prevent static ignition (C12 alkenes can generate static charge during flow).

    • Ventilation: Verify fume hood sash is at the working height.

  • PPE Donning:

    • Don inner nitrile gloves.

    • Don outer, chemically resistant gloves (8 mil nitrile or neoprene).

    • Adjust splash goggles.

  • The Transfer (Cannula Method):

    • Insert a long needle/cannula into the reagent bottle (under nitrogen/argon atmosphere if the reaction is sensitive, though the alkene itself is relatively stable).

    • Use positive inert gas pressure to push the liquid into the receiving vessel.

    • Why? Pouring creates splashing and exposes the liquid to air, increasing fire risk and vapor generation. Closed transfer is safer.

  • Post-Transfer Decontamination:

    • Wipe the cannula/needle exterior with a dry Kimwipe before removing it fully to prevent drips.

    • Place the wipe immediately into a solid waste container.

    • Rinse the cannula with acetone into a waste beaker.

Emergency & Disposal Procedures

Spill Response
  • Minor Spill (< 50 mL):

    • Alert nearby personnel.

    • Cover with an absorbent pad (polypropylene or vermiculite).

    • Wipe area with soap and water (detergent is necessary to solubilize the alkene).

  • Major Spill (> 50 mL or outside hood):

    • Evacuate the immediate area.

    • Eliminate ignition sources (turn off hot plates/stirrers).

    • Call EHS/Emergency Response.

First Aid
  • Skin Contact:

    • Do not scrub vigorously (this drives the chemical deeper).

    • Wash gently with plenty of soap and water for 15 minutes.

    • Apply a moisturizer after washing to replace lost skin oils.

  • Ingestion:

    • DO NOT INDUCE VOMITING. Vomiting increases the risk of aspiration into the lungs.

    • Seek immediate medical attention.[1]

Disposal
  • Classification: Non-halogenated organic solvent waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic polymerization or oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549973, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Safe Storage of Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.